1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Introduction of the Methoxyethyl Group: The benzofuran intermediate is then reacted with methoxyethyl bromide under basic conditions to introduce the methoxyethyl group.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or thiophene rings.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiophene rings could facilitate interactions with hydrophobic pockets in proteins, while the urea linkage might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-ylmethyl)urea
- 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-3-ylmethyl)urea
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of both benzofuran and thiophene rings provides a unique scaffold that can interact with various molecular targets, making it a versatile compound for research and development.
Biological Activity
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₁₈N₂O₃S. The compound features a benzofuran moiety, a methoxyethyl group, and a thiophenylmethyl urea structure, which contribute to its stability and hydrophobic characteristics, essential for biological interactions .
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₃S |
Molecular Weight | 316.4 g/mol |
CAS Number | 2034207-44-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzofuran Moiety : Cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
- Introduction of Methoxyethyl Group : Reaction with methoxyethyl bromide in the presence of potassium carbonate.
- Formation of Urea Linkage : Final reaction with thiophene-2-isocyanate to yield the target compound .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and urea groups have shown antibacterial, antifungal, and antiprotozoal activities in vitro .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various human cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. Some derivatives exhibited moderate inhibitory activities against these cell lines .
The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, compounds in this class may inhibit T-cell proliferation by targeting p56 lck, a key enzyme in T-cell activation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study found that derivatives of urea exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, indicating strong antimicrobial activity .
- Anticancer Activity : In vitro tests revealed that certain analogs could inhibit cancer cell growth effectively, with some showing IC50 values in the low micromolar range against specific cancer types.
- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications on the benzofuran or thiophene rings can significantly alter biological activity, suggesting avenues for further optimization in drug design .
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-16(15-9-12-5-2-3-7-14(12)22-15)11-19-17(20)18-10-13-6-4-8-23-13/h2-9,16H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYXLCVCRSIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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